3-[(tert-butoxy)carbonyl]-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid
Description
This compound is a bicyclic structure featuring a [4.1.0]heptane core with two fluorine atoms at the 7,7-positions, a tert-butoxycarbonyl (Boc) protecting group at position 3, and a carboxylic acid moiety at position 5. The bicyclo[4.1.0] system introduces structural rigidity, while the fluorine substituents enhance metabolic stability and electronic effects in drug discovery contexts .
Properties
CAS No. |
2098048-66-7 |
|---|---|
Molecular Formula |
C12H17F2NO4 |
Molecular Weight |
277.3 |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
3-[(tert-butoxy)carbonyl]-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including pharmacology and biochemistry.
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The key steps include:
- Cyclization : Formation of the bicyclic structure under controlled conditions.
- Functionalization : Introduction of tert-butoxycarbonyl (Boc) and difluoro groups to enhance stability and reactivity.
Chemical Structure
| Property | Details |
|---|---|
| Molecular Formula | CHFN O |
| Molecular Weight | 239.25 g/mol |
| CAS Number | 1822535-60-3 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can fit into enzyme active sites, potentially inhibiting their activity.
- Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways in cells.
Therapeutic Applications
Research indicates that this compound may have potential applications in:
- Anticancer Research : Studies have shown that similar bicyclic compounds exhibit anticancer properties by targeting specific cancer cell pathways.
- Analgesics Development : Its structure allows it to be a candidate for developing new pain relief medications.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives of azabicyclo compounds showed promising results in inhibiting tumor growth in vitro and in vivo models.
- Pharmacological Studies : Research involving the compound's interaction with G-protein coupled receptors indicated its potential as a lead compound for drug development targeting neurological disorders.
Comparative Analysis with Similar Compounds
The unique structure of this compound sets it apart from similar compounds:
| Compound Name | Biological Activity |
|---|---|
| 3-[(tert-butoxy)carbonyl]-6,6-difluoro-3-azabicyclo[3.1.0]hexane | Moderate anticancer effects |
| 5-[(tert-butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane | Strong receptor modulation |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Variations in Bicyclic Cores
Bicyclo[4.1.0] Systems
- Target Compound: The [4.1.0] system balances moderate ring strain and stability. The 7,7-difluoro substitution increases electronegativity and steric bulk compared to non-fluorinated analogs .
- 7,7-Difluoro-3-azabicyclo[4.1.0]heptane Hydrochloride (CAS 1376248-54-2): A simpler analog lacking the Boc and carboxylic acid groups (C₆H₁₀ClF₂N, MW: 169.6 Da).
- 2-(tert-Butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-1-carboxylic Acid (CAS 1239421-67-0): Positional isomer with Boc and carboxylic acid on adjacent bridgehead carbons. This alters hydrogen-bonding patterns and steric interactions .
Smaller Bicyclo Systems
Functional Group Modifications
Boc Protection
- The Boc group in the target compound shields the amine, enabling selective deprotection for further derivatization. Analogs without Boc (e.g., ) are more reactive but less stable under acidic conditions .
- 6-{[(tert-Butoxy)carbonyl]amino}-3-azabicyclo[3.1.1]heptane-6-carboxylic Acid: Features Boc on the amino group instead of the azabicyclo nitrogen, altering steric and electronic environments .
Carboxylic Acid Position
Physicochemical and Pharmacokinetic Properties
| Compound | Bicyclo System | Molecular Formula | MW (Da) | LogP | Polar Surface Area (Ų) | Key Features |
|---|---|---|---|---|---|---|
| Target Compound | [4.1.0] | C₁₈H₂₄F₂N₂O₅ | 386 | 1.29 | 96 | 7,7-difluoro, Boc, carboxylic acid at C6 |
| 7,7-Difluoro-3-azabicyclo[4.1.0]heptane HCl | [4.1.0] | C₆H₁₀ClF₂N | 169.6 | N/A | N/A | Hydrochloride salt, no Boc or COOH |
| 3-Boc-3-azabicyclo[3.1.1]heptane-6-COOH | [3.1.1] | C₁₂H₁₉NO₄ | 241.29 | N/A | N/A | Smaller bicyclo system, no fluorine |
| tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate | [3.1.0] | C₁₀H₁₇NO₃ | 199.25 | N/A | N/A | Oxa substitution, reduced hydrophobicity |
- Lipophilicity : The target compound’s LogP (1.29) suggests better membrane permeability than more polar analogs (e.g., oxa-containing derivatives) but lower than highly fluorinated compounds .
- Hydrogen-Bonding Capacity: The polar surface area (96 Ų) is critical for solubility and target engagement, outperforming non-carboxylic acid analogs .
Research Implications
- Drug Discovery : The fluorine atoms and carboxylic acid in the target compound make it a candidate for protease inhibitors or metalloenzyme targets, leveraging both electronic and ionic interactions .
- Structure-Activity Relationships (SAR): Comparative studies suggest that bicyclo[4.1.0] systems with fluorine substitutions improve metabolic stability over non-fluorinated analogs, while Boc groups enable modular synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
